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molecular formula C12H17NO3 B8402210 Methyl 4-(Dimethylamino)methyl-3-methoxybenzoate

Methyl 4-(Dimethylamino)methyl-3-methoxybenzoate

Cat. No. B8402210
M. Wt: 223.27 g/mol
InChI Key: KZNKGBUOLHPTCJ-UHFFFAOYSA-N
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Patent
US06265575B1

Procedure details

The title compound was prepared in 77% yield by essentially following the procedure outlined in Example 37, Part A from methyl 4-bromomethyl-3-methoxybenzoate (see Example 37, Part A) and dimethylamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
77%

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:12]=[CH:11][C:6]([C:7]([O:9][CH3:10])=[O:8])=[CH:5][C:4]=1[O:13][CH3:14].[CH3:15][NH:16][CH3:17]>>[CH3:15][N:16]([CH2:2][C:3]1[CH:12]=[CH:11][C:6]([C:7]([O:9][CH3:10])=[O:8])=[CH:5][C:4]=1[O:13][CH3:14])[CH3:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC1=C(C=C(C(=O)OC)C=C1)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(C)CC1=C(C=C(C(=O)OC)C=C1)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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